molecular formula C27H30N4O2S B11609612 4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide

4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide

Cat. No.: B11609612
M. Wt: 474.6 g/mol
InChI Key: RABULAQJRDZKBR-UHFFFAOYSA-N
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Description

4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide is a complex organic compound that features a unique spiro structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethylsulfanyl and hydroxy groups. The final steps involve the formation of the spiro structure and the attachment of the naphthalene and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the triazole ring or aromatic systems .

Scientific Research Applications

4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The ethylsulfanyl and hydroxy groups may also play a role in the compound’s biological activity by forming hydrogen bonds or participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets .

Properties

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

IUPAC Name

1-(3-ethylsulfanyl-5-oxo-1H-1,2,4-triazol-4-yl)-N-(3-methylphenyl)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxamide

InChI

InChI=1S/C27H30N4O2S/c1-3-34-26-30-29-25(33)31(26)23-21-13-6-5-11-19(21)17-27(14-7-4-8-15-27)22(23)24(32)28-20-12-9-10-18(2)16-20/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

RABULAQJRDZKBR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NNC(=O)N1C2=C(C3(CCCCC3)CC4=CC=CC=C42)C(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

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